N-ethyl-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylprop-2-en-1-amine
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Overview
Description
N-ethyl-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylprop-2-en-1-amine is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a methoxy group and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylprop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxynaphthalene and ethylamine.
Formation of Intermediate: The 4-methoxynaphthalene is first brominated to form 4-methoxy-1-bromonaphthalene.
Nucleophilic Substitution: The brominated intermediate undergoes a nucleophilic substitution reaction with ethylamine to form N-ethyl-4-methoxynaphthalen-1-amine.
Alkylation: The final step involves the alkylation of N-ethyl-4-methoxynaphthalen-1-amine with 2-methylprop-2-en-1-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-en-1-amine side chain can be reduced to a single bond.
Substitution: The ethylamine side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: 4-hydroxy-N-ethyl-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylprop-2-en-1-amine.
Reduction: this compound with a saturated side chain.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-ethyl-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylprop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-[(4-hydroxynaphthalen-1-yl)methyl]-2-methylprop-2-en-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
N-ethyl-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylprop-2-en-1-amine: Similar structure but with variations in the side chain.
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring and the presence of both an ethylamine and a prop-2-en-1-amine side chain
Properties
IUPAC Name |
N-ethyl-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylprop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-5-19(12-14(2)3)13-15-10-11-18(20-4)17-9-7-6-8-16(15)17/h6-11H,2,5,12-13H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHLPEHUXLKIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C2=CC=CC=C12)OC)CC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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